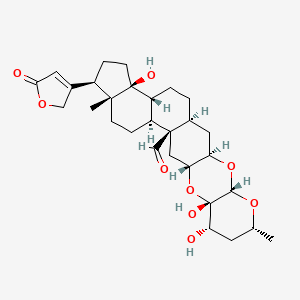
Calotropin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calotropin is a a cardenolide from calotropis gigantea that inhibits Wnt signaling by increasing casein kinase 1α in colon cancer cells.
科学的研究の応用
Cytotoxicity in Cancer Treatment
Calotropin has demonstrated notable cytotoxicity against various cancer cells. For instance, it inhibits the growth of human chronic myeloid leukemia K562 cells by G2/M phase arrest, upregulating p27, downregulating G2/M regulatory proteins, cyclins A and B, and modulating pro-survival signaling, leading to apoptosis (Wang et al., 2009). Furthermore, in colorectal cancer cells, calotropin activates YAP (Yes-associated protein) through the downregulation of LATS1 and inhibits cell proliferation, suggesting its potential as a therapeutic agent (Zhou et al., 2019).
Fertility Control Applications
A study on calotropin's effect on spermatogenesis found that it inhibits this process in male gerbils and rabbits, as well as induces abortion in pregnant female rats, indicating its potential use in fertility control (Gupta, Sharma, & Dixit, 1990).
Enzymatic Studies
Calotropin has been studied for its properties as a cysteine proteinase. Comparative studies on calotropins DI and DII from Calotropis gigantea's latex showed differences in their susceptibility to autodigestion and immunological properties, indicating distinct biochemical functions (Sengupta, Bhattacharya, Pal, & Sinha, 1984).
Cytotoxic Principle in Traditional Medicine
Calotropin has been isolated as a cytotoxic principle from Asclepias curassavica L., a plant used in folk medicine for treating cancer and warts, demonstrating its relevance in traditional medical practices (Kupchan, Knox, Kelsey, & Renauld, 1964).
Apoptotic Effects in Lung Cancer
Calotropin shows significant inhibitory and pro-apoptotic activity against cisplatin-resistant non-small cell lung cancer cells, suggesting its potential for treating certain forms of drug-resistant cancer (Mo et al., 2016).
Anti-inflammatory and Anti-nociceptive Properties
The latex of Calotropis procera, containing calotropin, has been used traditionally for treating various inflammatory diseases. It exhibits anti-inflammatory and anti-nociceptive properties, suggesting its potential for pain and inflammation management (Ramos et al., 2009).
Wound Healing Activity
Calotropin has been shown to have significant wound healing activity, supporting its use in traditional medicine for skin and wound infections (Samy & Chow, 2012).
Broad Pharmacological Importance
Calotropis procera is known for its diverse pharmacological importance, including anti-cancerous, anti-microbial, and anti-inflammatory properties. Calotropin is one of the key compounds contributing to these beneficial effects (Sharma et al., 2012).
Regulation of Apoptosis in Cancer Treatment
Calotropin regulates apoptosis in non-small cell lung cancer by modulating the CTLA-4-mediated TGF-β/ERK signaling pathway, further highlighting its potential as an anti-cancer agent (Tian, Xie, & Zhu, 2018).
Wnt Signaling Inhibition
Calotropin inhibits Wnt signaling, crucial in various human diseases and embryonic development, by increasing casein kinase 1α in colon cancer cells, presenting a unique mechanism of action (Park et al., 2014).
特性
CAS番号 |
1986-70-5 |
|---|---|
製品名 |
Calotropin |
分子式 |
C29H40O9 |
分子量 |
532.6 g/mol |
IUPAC名 |
(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |
InChI |
InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26-,27-,28+,29+/m1/s1 |
InChIキー |
OWPWFVVPBYFKBG-GHFYYFPWSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |
SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
正規SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |
外観 |
Solid powder |
Color/Form |
RECTANGULAR PLATELETS FROM ALCOHOL OR ETHYL ACETATE |
melting_point |
223 °C WITH DECOMPOSITION |
その他のCAS番号 |
1986-70-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
SOL IN WATER, ALCOHOL; PRACTICALLY INSOL IN ETHER |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
calotropin Pecilocerin A Pekilocerin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



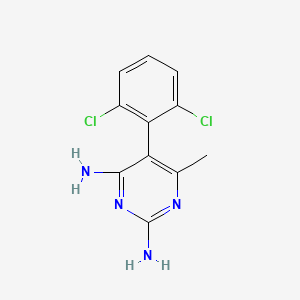
![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)
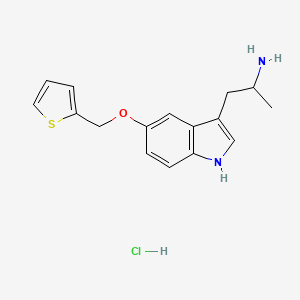
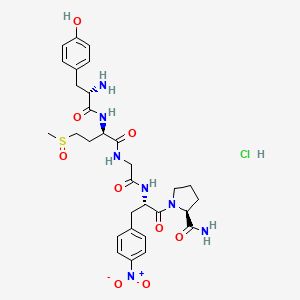
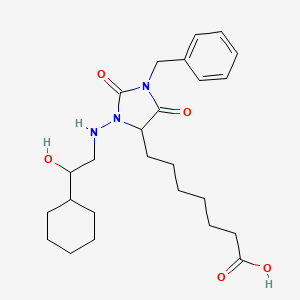
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)
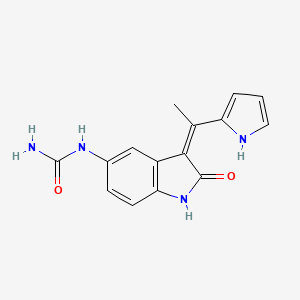
![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)
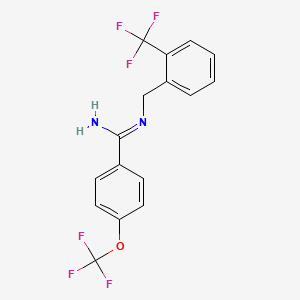
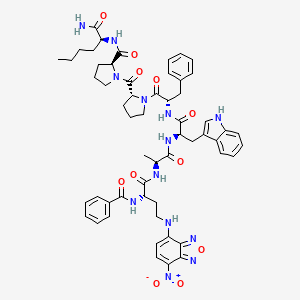
![(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline](/img/structure/B1668170.png)
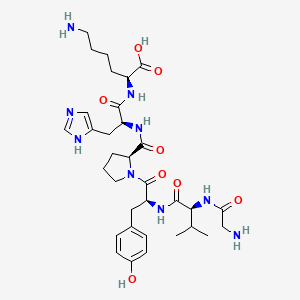
![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)